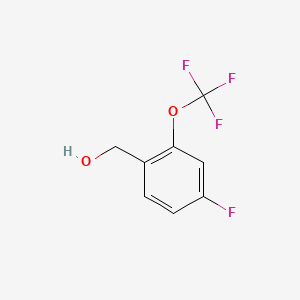

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Übersicht

Beschreibung

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzyl chloride with a suitable nucleophile under controlled conditions . Another approach includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids. Reaction conditions and oxidizing agents determine product selectivity:

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ (Jones reagent) | 4-Fluoro-2-(trifluoromethoxy)benzaldehyde | High selectivity for aldehyde. |

| Oxidation | KMnO₄, acidic conditions | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | Requires elevated temperatures. |

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. This is critical for modifying solubility or biological activity:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 12 h | Acetylated benzyl alcohol derivative | ~85% . |

| Trifluoroacetic anhydride | DCM, 0°C to RT | Trifluoroacetyl ester | ~78% . |

Mechanochemical methods using TMSCF₂Br and KFHF under solvent-free conditions have also been reported for efficient ester synthesis .

Nucleophilic Substitution

The benzyl alcohol can act as an electrophile in substitution reactions. Halogenation and cyano-group introduction are common:

Fluorination

The trifluoromethoxy group enhances electrophilicity, enabling fluorination via deoxyfluorination reagents:

Ether Formation

Reactions with alkyl halides or Mitsunobu conditions generate ethers, useful in pharmaceutical intermediates:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Benzyl bromide | NaH, DMF, 0°C to RT | Benzyl ether derivative | Requires strong base. |

| Mitsunobu reaction | DIAD, PPh₃, THF | Chiral ethers | Stereoselective synthesis . |

Elimination Reactions

Under acidic conditions, dehydration forms alkenes. This is less common due to steric hindrance from substituents:

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| H₂SO₄, heat | Reflux, 2 h | 4-Fluoro-2-(trifluoromethoxy)styrene | Trace polymerization. |

Biochemical Interactions

In medicinal chemistry, the compound interacts with cytochrome P450 enzymes, influencing metabolic pathways. It inhibits CYP2C9 and CYP3A4 isoforms, altering drug metabolism.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzyl alcohol: This compound shares similar structural features but lacks the fluorine atom at the 2-position.

4-Fluoro-2-(trifluoromethyl)benzyl alcohol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced reactivity. These features make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethoxy group, contribute to its biological activity, impacting its interaction with biological targets and its potential therapeutic applications.

- Molecular Formula : C₈H₆F₄O

- CAS Number : 220227-29-2

- Melting Point : 55-57 °C

The presence of multiple fluorine atoms enhances the compound's lipophilicity, which is crucial for membrane permeability and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethoxy group increases the compound's affinity for lipid membranes, facilitating better penetration into cells.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding interactions with target proteins.

- Halogen Bonding : The presence of fluorine atoms can engage in halogen bonding, which may stabilize interactions with enzyme active sites or receptors.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their metabolic stability and increased interaction potential with protein targets.

In Vitro Studies

Recent studies have shown that derivatives of this compound demonstrate significant inhibitory effects on various enzymes involved in inflammatory processes and cancer progression:

- Cytotoxicity : The compound has been evaluated against several cancer cell lines, showing moderate cytotoxicity. For example, it was tested against the MCF-7 breast cancer cell line and exhibited an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| Hek293 | 18.5 |

Enzyme Inhibition Studies

The compound has also been assessed for its inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways:

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 10.4 |

| LOX-5 | 12.3 |

| LOX-15 | 14.1 |

These results suggest that the compound may have potential as an anti-inflammatory agent.

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized a series of analogs and assessed their biological activities, focusing on their effects on cholinesterase enzymes and antioxidant properties.

Key Findings from Case Studies:

- Cholinesterase Inhibition : Some derivatives showed promising activity against acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.

- Antioxidant Activity : The compounds demonstrated varying degrees of antioxidant activity, indicating potential protective effects against oxidative stress.

Eigenschaften

IUPAC Name |

[4-fluoro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZPHLXETXULFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.